![molecular formula C6H7N3O4 B13549610 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxycarbonyl group attached to the triazole ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Huisgen cycloaddition reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of functionalized triazole derivatives.
科学研究应用
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxycarbonyl group can also participate in esterification reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-3-yl]acetic acid
- 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-4-yl]acetic acid
Uniqueness
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with other molecules. The position of the methoxycarbonyl group can affect the compound’s chemical and biological properties, making it distinct from other triazole derivatives.
属性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
2-(4-methoxycarbonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)4-2-7-9(8-4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
InChI 键 |
MONHZCDTUBJRMR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN(N=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)



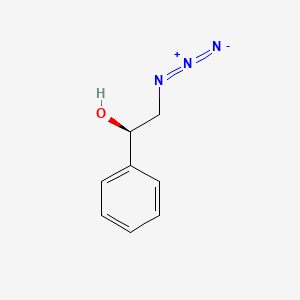
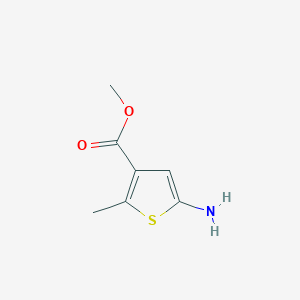
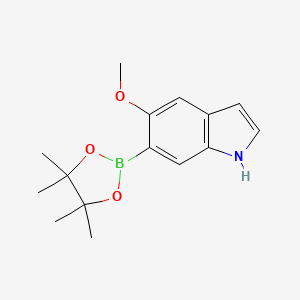

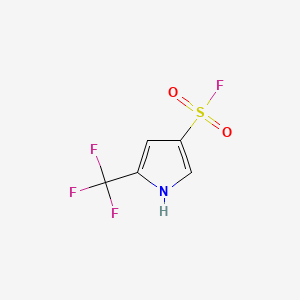


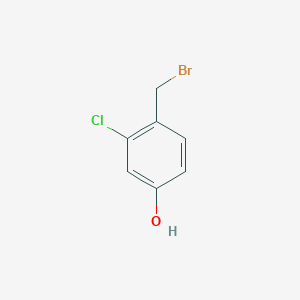
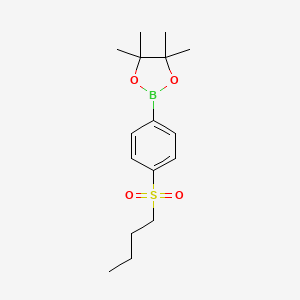
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
